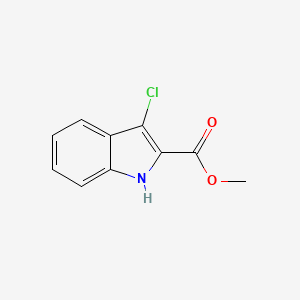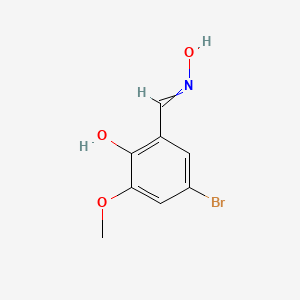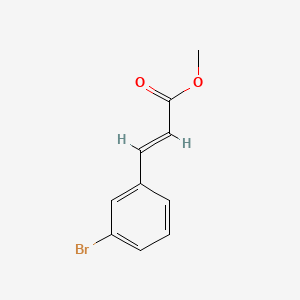
1-(Benzylsulfanyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(Benzylsulfanyl)-4-nitrobenzene" is a chemical species that is not directly mentioned in the provided papers. However, the papers discuss various nitrobenzene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis and crystal structures of related compounds such as 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and its isomer are detailed, which may share some characteristics with "1-(Benzylsulfanyl)-4-nitrobenzene" .
Synthesis Analysis
The synthesis of nitrobenzene derivatives can involve various chemical reactions. For example, the reaction of 4′-nitrobenzenesulfenanilide (NBSA) with hydrobromic acid leads to the formation of 2-bromoalkyl phenyl sulfides, which could be related to the synthesis pathway of benzylsulfanyl nitrobenzene derivatives . Additionally, benzo[b]thiophen-3-ylacetonitriles react with nitrobenzene derivatives to form benzothienoquinolines, indicating that nitroarenes can be functionalized through annulation reactions .
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can be complex, with various substituents affecting the overall conformation. For instance, the crystal structure of a related compound, 2-(4′-carbomethoxy-2′-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, shows a twist-nitro-proximal conformation, which could be indicative of the structural behavior of "1-(Benzylsulfanyl)-4-nitrobenzene" . The dihedral angles between the benzene rings in the isomers of 3-nitrobenzotrifluoride also provide insights into the possible conformations of benzylsulfanyl nitrobenzene compounds .
Chemical Reactions Analysis
Nitrobenzene derivatives can undergo various chemical reactions. The papers describe nucleophilic substitution reactions where N- and S-containing groups are introduced into the benzene ring . This suggests that "1-(Benzylsulfanyl)-4-nitrobenzene" could also participate in similar reactions, potentially leading to a wide range of derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives can be influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as nitro and sulfanyl can activate halogen substituents towards nucleophilic attack . The crystal packing and hydrogen bonding patterns observed in the structures of these compounds can also affect their solubility, melting points, and stability . The triazolium 4-nitrobenzenesulfonate monohydrate provides an example of how hydrogen bonding can form a two-dimensional network, which could be relevant to the properties of "1-(Benzylsulfanyl)-4-nitrobenzene" .
Aplicaciones Científicas De Investigación
Electrochemical Reduction and Properties
- Electrochemical Behavior : The electrochemical reduction of nitrobenzene derivatives has been studied, revealing insights into their reduction mechanisms. For instance, Silvester et al. (2006) investigated the reductions of nitrobenzene and 4-nitrophenol, finding a reversible reduction by one electron followed by a chemically irreversible step for nitrobenzene (Silvester et al., 2006).
Synthesis and Preparation
- Preparation Techniques : Blanksma (2010) explored the preparation of 1-alkoxy-2-amino-4-nitrobenzenes, which provides a foundation for understanding the synthesis of related compounds like 1-(Benzylsulfanyl)-4-nitrobenzene (Blanksma, 2010).
Oxidation and Chemical Reactivity
- Oxidation Processes : Loginova et al. (2011) studied the oxidation of various sulfides, including 1-butylsulfanyl-4-nitrobenzene, to their corresponding sulfoxides. This highlights the potential for 1-(Benzylsulfanyl)-4-nitrobenzene in oxidation reactions (Loginova et al., 2011).
Luminescent Sensing Applications
- Sensing Capabilities : Xu et al. (2020) and Guo et al. (2017) explored the use of nitrobenzene derivatives in luminescent sensing, demonstrating their potential in detecting various ions and organic compounds in environmental samples (Xu et al., 2020), (Guo et al., 2017).
Photocatalytic and Kinetic Studies
- Photocatalytic Degradation : Chen and Liu (2021) investigated the photocatalytic degradation of nitrobenzene, which could be relevant for understanding the behavior of 1-(Benzylsulfanyl)-4-nitrobenzene in similar conditions (Chen & Liu, 2021).
- Kinetic Analysis : Harikumar and Rajendran (2014) conducted a kinetic study on the preparation of nitrobenzene derivatives, providing insights into the reaction mechanisms that could be applicable to 1-(Benzylsulfanyl)-4-nitrobenzene (Harikumar & Rajendran, 2014).
Structural and Reactivity Correlation
- Structure-Reactivity Relationship : Padmanabhan et al. (1987) examined the structure-reactivity correlation in aromatic nitro compounds, which can aid in understanding the reactivity of 1-(Benzylsulfanyl)-4-nitrobenzene (Padmanabhan et al., 1987).
Industrial and Environmental Applications
- Nitrobenzene Production : Research by Agustriyanto et al. (2017) on the production of nitrobenzene provides context for the industrial relevance of such compounds, including potential derivatives like 1-(Benzylsulfanyl)-4-nitrobenzene (Agustriyanto et al., 2017).
Propiedades
IUPAC Name |
1-benzylsulfanyl-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWYQDTUUYUAOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363330 |
Source


|
| Record name | 1-(benzylsulfanyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27691-43-6 |
Source


|
| Record name | 1-(benzylsulfanyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



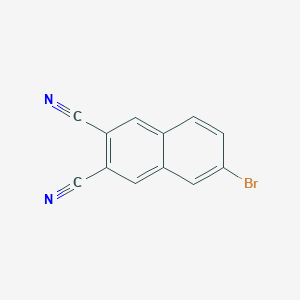
![2-[(1H-benzimidazol-2-ylamino)methyl]phenol](/img/structure/B1332553.png)
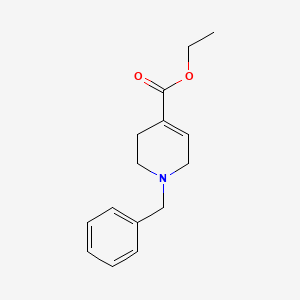

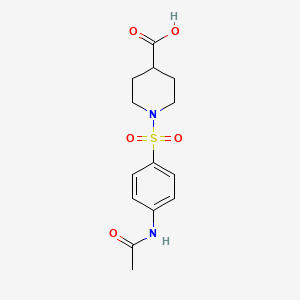

![1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde](/img/structure/B1332580.png)
